molecular formula C11H14N2O3 B14345616 Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate CAS No. 91321-68-5

Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate

Cat. No.: B14345616
CAS No.: 91321-68-5
M. Wt: 222.24 g/mol
InChI Key: DMIJWNHQUNUOQF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate is a hydrazone derivative, a class of organic compounds characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate can be synthesized through the reaction of ethyl hydrazinecarboxylate with 2-hydroxyacetophenone. The reaction typically involves refluxing the reactants in ethanol with a catalytic amount of acetic acid for several hours . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

    Oxidation: Oximes and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions, which can then participate in various biochemical pathways . The compound’s effects are mediated through its ability to undergo nucleophilic addition and substitution reactions, which can alter the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

CAS No.

91321-68-5

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl N-[(2-hydroxy-1-phenylethylidene)amino]carbamate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)13-12-10(8-14)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H,13,15)

InChI Key

DMIJWNHQUNUOQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN=C(CO)C1=CC=CC=C1

Origin of Product

United States

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